Cas no 81749-28-2 (Benzene, 1,2-dimethyl-3-(1-phenylethyl)-)

81749-28-2 structure
Product name:Benzene, 1,2-dimethyl-3-(1-phenylethyl)-
Benzene, 1,2-dimethyl-3-(1-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2-dimethyl-3-(1-phenylethyl)-
- 3-(α-Methylbenzyl)-o-xylene
- (1-Phenylethyl)xylene
- J116.694H
- 40766-31-2
- Hisol SAS 295
- 1-phenyl-1-(2,3-dimethylphenyl)-ethane
- 81749-28-2
- 1-Phenyl-1-(2,3-xylyl)ethane
- NS00121660
- SAS-295
- 1-phenyl-1-(2,3-dimethylphenyl)ethane
- 38NC63HG2I
- Azi 3
- 3-(.ALPHA.-METHYLBENZYL)-O-XYLENE
- BENZENE, DIMETHYL(1-PHENYLETHYL)-
- Phenylxylylethane
- Ethane, 1-phenyl-1-(2,3-xylyl)-
- Q27256800
- EINECS 255-068-6
- Hisol SAS-SH
- I5YJB4EXVP
- 3-(alpha-Methylbenzyl)-o-xylene
- SAS-296
- 1,2-dimethyl-3-(1-phenylethyl)benzene
- DTXSID10866013
- UNII-I5YJB4EXVP
- UNII-38NC63HG2I
- SAS 295
-
- Inchi: InChI=1S/C16H18/c1-12-8-7-11-16(13(12)2)14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3
- InChI Key: GNPWYHFXSMINJQ-UHFFFAOYSA-N
- SMILES: CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C
Computed Properties
- Exact Mass: 210.141
- Monoisotopic Mass: 210.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
Benzene, 1,2-dimethyl-3-(1-phenylethyl)- Related Literature
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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